molecular formula C10H17N3O2 B13569619 Tert-butyl 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxylate

Tert-butyl 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxylate

Cat. No.: B13569619
M. Wt: 211.26 g/mol
InChI Key: ZYTHERVZYOHBKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both tert-butyl and 1,3-dimethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-amino-2,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-6-7(11)8(13(5)12-6)9(14)15-10(2,3)4/h11H2,1-5H3

InChI Key

ZYTHERVZYOHBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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